molecular formula C6H5BrS B044568 3-Bromothiophenol CAS No. 6320-01-0

3-Bromothiophenol

Cat. No.: B044568
CAS No.: 6320-01-0
M. Wt: 189.07 g/mol
InChI Key: HNGQQUDFJDROPY-UHFFFAOYSA-N
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Description

3-Bromothiophenol is an organosulfur compound with the molecular formula C6H5BrS. It is a derivative of thiophenol, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its clear colorless to light yellow liquid appearance and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

3-Bromothiophenol is an organosulfur compound It is known to be a precursor to the antibiotic timentin and the vasodilator cetiedil , suggesting that it may interact with bacterial cell walls and vascular smooth muscle cells, respectively.

Pharmacokinetics

Its physicochemical properties, such as its relatively low molecular weight and its lipophilic nature, suggest that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its specific chemical transformations within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothiophenol can be synthesized through several methods. One common method involves the bromination of thiophenol. The reaction typically uses bromine as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods: In industrial settings, this compound is produced by brominating thiophenol using bromine or other brominating agents. The process involves maintaining specific temperature and pressure conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The bromine atom can be reduced to form thiophenol

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include various substituted thiophenols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: The major product is thiophenol

Scientific Research Applications

3-Bromothiophenol is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromothiophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom affects the compound’s electronic properties, making it distinct from its isomers and other halogenated thiophenols .

Properties

IUPAC Name

3-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGQQUDFJDROPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212559
Record name m-Bromobenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-01-0
Record name 3-Bromothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-01-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Bromobenzenethiol
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Record name 6320-01-0
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Record name m-Bromobenzenethiol
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Record name m-bromobenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 3-Bromothiophenol utilized in the synthesis of potential antidepressants, and what was the rationale behind its use?

A1: The research paper describes the synthesis of various 2-(halogenophenylthio)benzylamines as potential inhibitors of serotonin and noradrenaline reuptake in the brain, a mechanism associated with antidepressant activity.

    Q2: Did the compounds synthesized using this compound exhibit any promising activity as potential antidepressants?

    A: While the paper doesn't specifically highlight the activity of the compounds derived from this compound, it states that several synthesized compounds, particularly those containing fluorine or chlorine substituents, demonstrated potent and selective inhibition of serotonin reuptake in the brain []. This finding suggests that exploring structural analogs, including those derived from this compound, could be worthwhile for identifying compounds with improved potency, selectivity, and pharmacological properties as potential antidepressants.

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